

# Initial Safety and Toxicological Profile of Creatine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | Creatine Nitrate |           |  |  |  |
| Cat. No.:            | B1632618         | Get Quote |  |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Creatine nitrate (CN) is a novel form of creatine that has garnered interest for its potential ergogenic benefits. This document provides a comprehensive overview of the initial safety and toxicological studies conducted on creatine nitrate. The available data, primarily from short-term human clinical trials, suggests that creatine nitrate is well-tolerated at doses up to 3 grams per day for up to 28 days. No significant adverse effects on hematological, hepatic, or renal safety markers have been consistently reported in the existing literature. However, a notable gap exists in the public domain regarding classical toxicological studies, such as acute, sub-chronic, chronic, and genotoxicity assessments in animal models. This guide summarizes the key findings from human safety studies, details the experimental protocols employed, and presents the quantitative data in a structured format for ease of comparison and analysis.

### **Human Clinical Safety Studies**

The primary body of evidence for the safety of **creatine nitrate** comes from short-term clinical trials in healthy, active individuals. These studies have consistently demonstrated the apparent safety of CN supplementation.

## 28-Day Safety Study of 1g and 2g Daily Doses



A study involving 58 young males and females investigated the safety of 1 gram and 2 grams of **creatine nitrate** supplementation daily over a 28-day period.[1][2][3] The study concluded that both dosages appear to be safe for consumption for this duration.[1][2][3] While some statistically significant group-by-time interactions were observed for certain hematological markers like absolute lymphocytes and monocytes, these values remained within the normal clinical range.[1][3] Notably, some participants with pre-existing elevated blood urea nitrogen (BUN) levels saw further increases, suggesting that individuals with high BUN may need to exercise caution.[1][2] However, these changes were not deemed clinically significant.[1][2]

## Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses

In a two-part study, researchers examined both the acute (5 hours post-ingestion) and chronic (28 days) effects of 1.5 grams and 3 grams of **creatine nitrate**.[4][5][6] The study reported no significant changes in any blood markers or hemodynamic function for any treatment group in the acute phase.[7] Similarly, the 28-day trial, which included a 7-day loading phase, revealed no consistent or clinically significant adverse effects on hepatorenal or muscle enzymes.[4][6] While minimal side effects such as dizziness were reported, they were distributed across all groups, including the placebo group, and were not considered severe.[7] This study concluded that **creatine nitrate** delivered at 3 grams was well-tolerated and did not present any safety concerns within the context of the trial.[4][5]

### **Data Presentation: Clinical Safety Markers**

The following tables summarize the key quantitative findings from the human clinical safety studies on **creatine nitrate**.

Table 1: Hematological and Clinical Chemistry Markers from a 28-Day Study of 1g and 2g Creatine Nitrate[1][3]



| Parameter                               | 1g Creatine<br>Nitrate Group                      | 2g Creatine<br>Nitrate Group                    | Control Group              | Key Findings                                                                                                                      |
|-----------------------------------------|---------------------------------------------------|-------------------------------------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Hematology                              |                                                   |                                                 |                            |                                                                                                                                   |
| Absolute<br>Lymphocytes                 | Significant group x time interaction              | No significant interaction                      | No significant interaction | Values remained within normal clinical range.                                                                                     |
| Absolute<br>Monocytes                   | Significant group x time interaction              | No significant interaction                      | No significant interaction | Values remained within normal clinical range.                                                                                     |
| Platelets                               | Significant<br>decrease<br>observed in one<br>lab | Significant increase observed in one lab        | Decrements<br>observed     | Inter-laboratory<br>differences<br>noted.                                                                                         |
| Red Blood Cell Distribution Width (RDW) | Significant<br>increase in one<br>lab             | No significant interaction                      | No significant interaction | Inter-laboratory<br>differences<br>noted.                                                                                         |
| Clinical<br>Chemistry                   |                                                   |                                                 |                            |                                                                                                                                   |
| Blood Urea<br>Nitrogen (BUN)            | No significant interaction                        | BUN:Creatinine<br>ratio increased in<br>one lab | No significant interaction | Post-<br>supplementation<br>values slightly<br>beyond normal<br>range in some<br>individuals with<br>elevated<br>baseline BUN.[2] |
| Creatinine                              | Significant group x time interaction              | No significant interaction                      | No significant interaction | Values remained within normal clinical range.                                                                                     |
| Alanine<br>Aminotransferas<br>e (ALT)   | Significant group x time interaction              | Significant group x time interaction            | No significant interaction | Inter-laboratory<br>differences<br>noted, with one                                                                                |



|               |                                       |                            |                            | lab showing<br>greater<br>decrements.     |
|---------------|---------------------------------------|----------------------------|----------------------------|-------------------------------------------|
| Sodium        | Significant increase in one lab       | No significant interaction | No significant interaction | Inter-laboratory<br>differences<br>noted. |
| Serum Protein | Significant<br>increase in one<br>lab | No significant interaction | No significant interaction | Inter-laboratory<br>differences<br>noted. |

Table 2: Safety Markers from an Acute (5-hour) and 28-Day Study of 1.5g and 3g **Creatine** Nitrate[4][5][6]



| Parameter                | 1.5g<br>Creatine<br>Nitrate<br>Group               | 3g Creatine<br>Nitrate<br>Group                    | 3g Creatine<br>Monohydrat<br>e Group               | Placebo<br>Group                                   | Key<br>Findings                                          |
|--------------------------|----------------------------------------------------|----------------------------------------------------|----------------------------------------------------|----------------------------------------------------|----------------------------------------------------------|
| Acute Phase (0-5 hours)  |                                                    |                                                    |                                                    |                                                    |                                                          |
| Hepatorenal<br>Enzymes   | No significant changes                             | No significant changes                             | No significant changes                             | No significant changes                             | No adverse effects observed.                             |
| Muscle<br>Enzymes        | No significant changes                             | No significant changes                             | No significant changes                             | No significant changes                             | No adverse effects observed.                             |
| Heart Rate               | No significant changes                             | No significant changes                             | No significant changes                             | No significant changes                             | No adverse effects observed.                             |
| Blood<br>Pressure        | No significant changes                             | No significant changes                             | No significant changes                             | No significant changes                             | No adverse effects observed.                             |
| 28-Day<br>Phase          |                                                    |                                                    |                                                    |                                                    |                                                          |
| Blood Safety<br>Markers  | Stochastic<br>changes not<br>indicative of<br>harm | Stochastic<br>changes not<br>indicative of<br>harm | Stochastic<br>changes not<br>indicative of<br>harm | Stochastic<br>changes not<br>indicative of<br>harm | No consistent or clinically significant adverse effects. |
| Reported<br>Side Effects | Minimal and similar to placebo                     | Well-<br>tolerated.                                      |

## **Experimental Protocols**



## Protocol for 28-Day Safety Study of 1g and 2g Daily Doses

- Participants: 58 healthy young males and females (mean age 24.3 ± 3.9 years).[1][3]
- Study Design: Randomized, parallel-group design conducted across two laboratories.[3]
- Treatment Groups:
  - 1g Creatine Nitrate daily (n=18)
  - 2g Creatine Nitrate daily (n=20)
  - Unsupplemented control (n=20)
- Duration: 28 days.[1][2][3]
- Data Collection: Blood samples were collected by a trained phlebotomist at baseline (presupplementation) and at the end of the 28-day period.[1][3]
- Analysis: Full safety panels, including hematology and clinical chemistry, were analyzed.[3]

# Protocol for Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses

- Study 1: Acute Phase
  - Participants: 13 healthy, recreationally active men.[7]
  - Study Design: Randomized, crossover design with a 7-day washout period.[4][5]
  - Treatment Groups:
    - 1.5g Creatine Nitrate
    - 3g Creatine Nitrate
    - 5g Creatine Monohydrate



- Placebo
- Data Collection: Blood samples, heart rate, and blood pressure were measured at baseline (time-0), 30 minutes post-ingestion, and then hourly for 5 hours.[4][5][6]
- Analysis: Hepatorenal and muscle enzymes were assessed.[4][6]
- Study 2: 28-Day Phase
  - Participants: 48 healthy individuals.[4][5][6]
  - Study Design: Randomized, double-blind, parallel-group trial.[4][5]
  - Treatment Groups:
    - 1.5g Creatine Nitrate daily
    - 3g Creatine Nitrate daily
    - 3g Creatine Monohydrate daily
    - Placebo
  - Supplementation Protocol: Included a 7-day loading period with four servings per day, followed by one serving per day for the remaining 21 days.[4][5][6]
  - Data Collection: Blood samples were collected at baseline and after 28 days.[4]

## **Mandatory Visualizations**







Click to download full resolution via product page

Caption: Workflow for the 28-day safety study of creatine nitrate.







Click to download full resolution via product page

Caption: Workflow for the acute and 28-day safety study of **creatine nitrate**.

### **Discussion and Future Directions**

The available evidence from human clinical trials suggests that **creatine nitrate** is safe for short-term use in healthy individuals at the dosages studied.[1][4] The observed changes in some blood markers were generally minor, inconsistent across studies, and not considered clinically significant.[1][4]

It is crucial to highlight the absence of publicly available preclinical toxicology data.

Standardized toxicological assessments are essential for establishing a comprehensive safety profile for any new compound. This includes:

 Acute Toxicity Studies: To determine the LD50 and identify potential target organs of toxicity at high doses.



- Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of longterm exposure.
- Genotoxicity Studies: To assess the potential for mutagenicity and clastogenicity.
- Developmental and Reproductive Toxicology (DART) Studies: To investigate potential effects on fertility and fetal development.

Future research should aim to fill these gaps in the toxicological database for **creatine nitrate**. Longer-term human clinical trials are also warranted to confirm its safety with chronic use. Additionally, studies in special populations, such as individuals with pre-existing renal conditions, would be beneficial.

#### Conclusion

Based on the current body of scientific literature, **creatine nitrate** appears to be safe for short-term human consumption at doses of up to 3 grams per day. The existing studies have not identified any consistent or significant adverse health effects. However, the lack of comprehensive preclinical toxicology data necessitates a cautious approach. Researchers and drug development professionals should consider the need for further toxicological evaluation to fully characterize the safety profile of **creatine nitrate** before its widespread use or incorporation into therapeutic regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 28 days of creatine nitrate supplementation is apparently safe in healthy individuals PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 28 days of creatine nitrate supplementation is apparently safe in healthy individuals -PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Acute and chronic safety and efficacy of dose dependent creatine nitrate supplementation and exercise performance PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. Creatine + nitrate safe for athletes, study finds [nutraingredients.com]
- To cite this document: BenchChem. [Initial Safety and Toxicological Profile of Creatine Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632618#initial-safety-and-toxicology-studies-of-creatine-nitrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com